PDHK1 Target Engagement and Cancer Indication Differentiation vs. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide
The target compound is specifically annotated in the Therapeutic Target Database (TTD) under 'Thiazole carboxamide derivative 6' as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor with a patented indication for metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumors (ICD-11: 2A00-2F9Z) [1]. In contrast, the close analog N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide has been profiled as a bacterial K1 capsule inhibitor with no reported PDHK1 activity or anticancer indication [2]. This represents a complete divergence in annotated therapeutic target and disease application between two structurally similar benzothiazole-6-carboxamides.
| Evidence Dimension | Primary annotated target and therapeutic indication |
|---|---|
| Target Compound Data | PDHK1 inhibitor; indicated for metastatic cancer and solid tumors (patented) |
| Comparator Or Baseline | N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide: K1 capsule inhibitor; no cancer indication reported |
| Quantified Difference | Qualitative target divergence (PDHK1 vs. K1 capsule biogenesis); entirely distinct therapeutic areas |
| Conditions | Database annotation (TTD, DrugMap) vs. NIH Molecular Libraries Probe Report |
Why This Matters
This target-disease pairing difference means researchers focused on cancer metabolism (PDHK1) must use this specific compound, as the pyridyl analog will not engage PDHK1.
- [1] Therapeutic Target Database (TTD). Drug ID: D0Z5HL. Thiazole carboxamide derivative 6. Accessed 2026. View Source
- [2] Noah JW, et al. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis. Probe Reports from the NIH Molecular Libraries Program. 2012. PMID: 23833802. View Source
